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Introduction

AZD8329 is a potent and selective inhibitor of the enzyme 11[3-hydroxysteroid dehydrogenase
type 1 (11B-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive
cortisone to active cortisol, a glucocorticoid hormone that plays a crucial role in regulating
metabolism, inflammation, and stress responses.[3][4][5] By inhibiting 113-HSD1, AZD8329
reduces local cortisol concentrations in target tissues such as the liver and adipose tissue,
without significantly affecting systemic cortisol levels.[6][7] This targeted mode of action has
positioned 11p3-HSDL1 inhibitors like AZD8329 as promising therapeutic agents for the
treatment of metabolic disorders, including type 2 diabetes and obesity.[8][9] This technical
guide provides a comprehensive overview of the preclinical pharmacology of AZD8329,
detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols
used for its evaluation.

Core Mechanism of Action

AZD8329 exerts its pharmacological effects by selectively inhibiting the 113-HSD1 enzyme.
This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for
amplifying intracellular cortisol levels.

Signaling Pathway
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The mechanism of action of AZD8329 is centered on the modulation of the glucocorticoid
signaling pathway. In its basal state, the glucocorticoid receptor (GR) is located in the
cytoplasm in a complex with chaperone proteins. The binding of cortisol, the production of
which is catalyzed by 113-HSD1, induces a conformational change in the GR. This change
leads to the dissociation of the chaperone proteins and the translocation of the cortisol-GR
complex into the nucleus. Inside the nucleus, this complex binds to glucocorticoid response
elements (GRES) on the DNA, thereby regulating the transcription of target genes involved in
metabolism and inflammation.[3][4][10] AZD8329 blocks the initial step of this cascade by
preventing the conversion of cortisone to cortisol.
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Figure 1: Mechanism of action of AZD8329 in inhibiting the glucocorticoid signaling pathway.

Quantitative Data Summary

The preclinical development of AZD8329 has generated a wealth of quantitative data, which is
summarized in the tables below for easy comparison.

In Vitro Potency and Selectivity

AZD8329 is a highly potent inhibitor of 113-HSD1 across multiple species, with excellent
selectivity over other related enzymes.
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Selectivity vs.

Target Enzyme  Species IC50 (nM) Reference
11B3-HSD2

Human

11B-HSD1 _ 9 >5000x [2]
(recombinant)
Human

11B3-HSD1 _ 2 - [2]
(adipocytes)
Rat

11B-HSD1 _ 8.6 - 89 - [1][2]
(recombinant)
Dog

11B-HSD1 ] 8-15 - [1][2]
(recombinant)
Cynomolgus

11B-HSD1 24 - [1]
Monkey

11B3-HSD1 Mouse 6100 - [1]
Human

11B3-HSD2 . >100,000 - 2]
(recombinant)

173-HSD1 Human >100,000 - [2]

17B-HSD3 Human >100,000 - [2]

Table 1: In Vitro Potency and Selectivity of AZD8329

Preclinical Pharmacokinetics

Pharmacokinetic properties of AZD8329 have been evaluated in several preclinical species.
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Key
Species Route Dose Pharmacokinet Reference
ic Parameters

] Plasma levels of
Han Wistar Rat Oral 10 mg/kg [2]
~5x IC50

] Cmax and Tmax
60 mg/kg (single ) )
Rat Oral data available in [11]
dose)
source

Cmax and Tmax
120 mg/kg ) )
Rat Oral ) data available in [11]
(single dose)
source

Maintained free
plasma
120 mg/kg concentrations
Rat Oral [11]
(repeated dose) between 1.4 uM
(Cmax) and 0.20

UM (Cmin)

Table 2: Preclinical Pharmacokinetic Profile of AZD8329

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD8329
are provided below.

In Vitro 11B-HSD1 Inhibition Assay

This protocol describes a common method for determining the in vitro potency of inhibitors
against 11p3-HSD1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD8329 against
recombinant 11p3-HSD1.

Materials:
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e Recombinant human 11(3-HSD1 enzyme

o Cortisone (substrate)

 NADPH (cofactor)

o AZD8329 (test compound)

 Scintillation proximity assay (SPA) beads or LC-MS/MS for detection
o Assay buffer (e.g., Tris-HCI with EDTA and glycerol)

o 96-well plates

Procedure:

Prepare a serial dilution of AZD8329 in the assay buffer.

e In a 96-well plate, add the recombinant 113-HSD1 enzyme, NADPH, and the various
concentrations of AZD8329 or vehicle control.

« Initiate the enzymatic reaction by adding radiolabeled or non-radiolabeled cortisone.
 Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

o Stop the reaction (e.g., by adding a stop solution or by solvent extraction).

e Quantify the amount of cortisol produced.

o SPA method: If using radiolabeled cortisone, add SPA beads that specifically bind to
cortisol. The proximity of the radiolabeled product to the bead generates a signal that is
proportional to the enzyme activity.

o LC-MS/MS method: Extract the steroids and quantify the concentrations of cortisone and
cortisol using a validated liquid chromatography-tandem mass spectrometry method.[12]
[13][14][15][16]

o Calculate the percent inhibition of 113-HSD1 activity for each concentration of AZD8329.
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» Plot the percent inhibition against the log concentration of AZD8329 and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Prepare Reagents:
- AZD8329 serial dilution
- Enzyme, Substrate, Cofactor

i

Set up Reaction in 96-well Plate:
- Add Enzyme, Cofactor, AZD8329
- Add Substrate (Cortisone)

Incubate at 37°C
Stop Reaction

Radiolabeled

on-radiolabeled
[Scintillation Proximity Assay)

LC-MS/MS

Calculate % Inhibition
and Determine IC50
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Figure 2: Workflow for in vitro 113-HSD1 inhibition assay.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the establishment of a diet-induced obesity model in mice to evaluate the
in vivo efficacy of AZD8329.

Objective: To assess the effect of AZD8329 on body weight, glucose tolerance, and other
metabolic parameters in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing
obesity and metabolic syndrome on a high-fat diet.[17][18]

Materials:
o C57BL/6J mice
» High-fat diet (HFD; e.g., 45-60% kcal from fat)[17][19][20]
o Control low-fat diet (LFD; e.g., 10% kcal from fat)
o AZD8329 formulation for oral administration
» Vehicle control
o Equipment for oral gavage, blood glucose measurement, and body composition analysis.
Procedure:
* Induction of Obesity:
o House mice individually or in small groups.
o At 6-8 weeks of age, randomize mice into two dietary groups: HFD and LFD.

o Feed the mice their respective diets for a period of 8-16 weeks to induce obesity in the
HFD group.[17][19]
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o Monitor body weight and food intake regularly.

e Drug Treatment:

o After the induction period, randomize the HFD-fed mice into treatment groups (e.g.,
vehicle control, AZD8329 at various doses).

o Administer AZD8329 or vehicle daily via oral gavage for a specified duration (e.g., 4-8
weeks).[21][22][23]

e Endpoint Measurements:

o Body Weight and Composition: Monitor body weight throughout the study. At the end of
the study, measure body composition (fat mass and lean mass) using techniques like
guantitative magnetic resonance (QNMR).

o Oral Glucose Tolerance Test (OGTT):
» Fast mice for 4-6 hours.[24]
» Administer a glucose bolus (e.g., 1-2 g/kg) orally.[24][25][26][27]

» Measure blood glucose levels at baseline (0 min) and at various time points post-
glucose administration (e.g., 15, 30, 60, 90, and 120 min).[24][25][26][28]

o Biomarker Analysis: At the end of the study, collect blood and tissues for the analysis of
plasma insulin, lipids, and tissue 113-HSD1 activity.
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Biomarker Analysis

Figure 3: Workflow for the in vivo diet-induced obesity mouse model.
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Preclinical Efficacy

In preclinical studies, AZD8329 and other selective 113-HSD1 inhibitors have demonstrated
beneficial effects on various metabolic parameters. In diet-induced obese mice, administration
of an 11B-HSD1 inhibitor led to a significant reduction in adipose mass and weight gain.[2]
Furthermore, treatment with 113-HSD1 inhibitors has been shown to improve glucose
tolerance and insulin sensitivity in animal models of type 2 diabetes.[8] These findings support
the therapeutic potential of AZD8329 for the treatment of metabolic syndrome.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial for the development of any new therapeutic
agent. While specific toxicology data for AZD8329 is not extensively detailed in the public
domain, the development of this compound from its predecessor, AZD4017, involved
optimization to reduce acyl glucuronide liability, which can be associated with toxicity.[29] This
structural modification aimed to improve the overall metabolic stability and safety profile of the
molecule.[29]

Conclusion

AZD8329 is a potent and selective 113-HSD1 inhibitor with a well-defined mechanism of
action. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit
its target and produce beneficial effects on key metabolic parameters. The data summarized in
this technical guide highlights the promising preclinical profile of AZD8329 as a potential
therapeutic agent for metabolic diseases. Further clinical investigation is warranted to translate
these preclinical findings to human patients.
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 To cite this document: BenchChem. [Preclinical Pharmacology of AZD8329: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684384#preclinical-pharmacology-of-azd8329]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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